molecular formula C10H18N2 B13193373 Spiro[2.6]nonane-4-carboximidamide

Spiro[2.6]nonane-4-carboximidamide

Cat. No.: B13193373
M. Wt: 166.26 g/mol
InChI Key: VYCZYOWEXCVGSY-UHFFFAOYSA-N
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Description

Spiro[2.6]nonane-4-carboximidamide is a useful research compound. Its molecular formula is C10H18N2 and its molecular weight is 166.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

spiro[2.6]nonane-9-carboximidamide

InChI

InChI=1S/C10H18N2/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H3,11,12)

InChI Key

VYCZYOWEXCVGSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2(CC1)CC2)C(=N)N

Origin of Product

United States

Contextualization Within Spirocyclic Chemistry Research

Spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered significant attention in medicinal chemistry and materials science. nih.govnih.gov Their inherent three-dimensional nature offers a distinct advantage over planar molecules, providing a scaffold for creating structurally novel and diverse compounds. nih.govnih.gov This three-dimensionality can lead to improved physicochemical properties, such as solubility and metabolic stability, and can allow for more specific interactions with biological targets. acs.org The rigid yet complex architecture of spirocycles, like the spiro[2.6]nonane core, is a key area of exploration for developing new therapeutic agents and advanced materials. nih.govacs.org The field of spirocyclic chemistry is continually expanding, with ongoing efforts to develop new synthetic methodologies to access these complex structures. acs.org

Significance of the Carboximidamide Functional Group in Chemical Biology

The carboximidamide functional group, also known as a guanidine (B92328) isostere, is a critical component in the design of biologically active molecules. Its basic nature and ability to form multiple hydrogen bonds make it a valuable pharmacophore for interacting with various biological targets, including enzymes and receptors. The carboximidamide moiety can influence a molecule's pharmacokinetic profile by enhancing its solubility and cell permeability. Its presence in a molecule like Spiro[2.6]nonane-4-carboximidamide suggests a strategic design to engage with biological systems, potentially leading to therapeutic applications.

Overview of Research Trajectories for Spiro 2.6 Nonane 4 Carboximidamide

Retrosynthetic Analysis of the Spiro[2.6]nonane Core

A logical retrosynthetic analysis of this compound begins by disconnecting the carboximidamide group, leading back to a key intermediate, spiro[2.6]nonane-4-carbonitrile. This nitrile can be envisioned as arising from a precursor such as spiro[2.6]nonan-4-one. The central challenge then becomes the construction of the spiro[2.6]nonane ring system itself.

Strategic Approaches to Spiro[2.6]nonane Ring Formation

Two primary strategies emerge for the formation of the spiro[2.6]nonane core: those that form the cyclopropane (B1198618) ring onto a pre-existing cycloheptane (B1346806) ring, and those that construct the cycloheptane ring from a cyclopropane-containing precursor.

One of the most established methods for the formation of a cyclopropane ring is the Simmons-Smith reaction . wikipedia.orgmdpi.comnih.govorganic-chemistry.orgorganicchemistrytutor.com This reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. In the context of spiro[2.6]nonane synthesis, this would involve the cyclopropanation of methylenecycloheptane. The reactivity of the zinc carbenoid can be enhanced by using the Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn). mdpi.comnih.gov

Another powerful approach is the Kulinkovich reaction , which allows for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com For the synthesis of a spiro[2.6]nonane precursor, a cycloheptanone-derived ester could be subjected to the Kulinkovich reaction to form a spiro[2.6]nonan-1-ol derivative, which could then be further functionalized. A modification of this reaction, the Kulinkovich-Szymoniak reaction, can yield primary cyclopropylamines directly from nitriles. organic-chemistry.org

Ring expansion methodologies also offer a viable route. For instance, a smaller spirocyclic system could potentially be expanded to the desired spiro[2.6]nonane framework. chemrxiv.orgresearchgate.net

Key Bond Constructions for the Bicyclo[2.6]nonane System

The pivotal bond construction in the Simmons-Smith approach is the simultaneous formation of the two new carbon-carbon bonds of the cyclopropane ring. The reaction is stereospecific, with the configuration of the starting alkene being retained in the product. wikipedia.org

In the Kulinkovich reaction, the key steps involve the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. wikipedia.orgyoutube.com This intermediate then reacts with the ester to generate the cyclopropanol.

The following table summarizes some of the key reactions applicable to the formation of the spiro[2.6]nonane core:

Reaction Starting Material Reagents Key Intermediate Reference
Simmons-SmithMethylenecycloheptaneCH₂I₂/Zn(Cu) or Et₂ZnIodomethylzinc carbenoid wikipedia.orgmdpi.com
KulinkovichCycloheptanone-derived esterGrignard reagent, Ti(O-iPr)₄Titanacyclopropane wikipedia.orgorganic-chemistry.org

Installation and Derivatization of the 4-Carboximidamide Moiety

With the spiro[2.6]nonane core in hand, the next critical phase is the introduction and potential modification of the 4-carboximidamide group.

Convergent Synthesis Approaches for Amidine Formation

A highly reliable and traditional method for the synthesis of amidines from nitriles is the Pinner reaction . numberanalytics.comnumberanalytics.comnrochemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the treatment of a nitrile, such as spiro[2.6]nonane-4-carbonitrile, with an alcohol in the presence of a strong acid like hydrogen chloride. This forms a Pinner salt (an imidate hydrochloride), which is then reacted with ammonia (B1221849) or an amine to yield the desired amidine. numberanalytics.comwikipedia.org The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate imidate to an ester. nrochemistry.comresearchgate.net

The Radziszewski reaction offers an alternative route, involving the oxidation of a nitrile in the presence of hydrogen peroxide and a base to form a primary amide, which can then be converted to the amidine. acs.orgmdpi.com

The following table outlines the classic Pinner reaction for the synthesis of an unsubstituted amidine:

Step Reactants Conditions Product Reference
1Spiro[2.6]nonane-4-carbonitrile, EthanolAnhydrous HClEthyl spiro[2.6]nonane-4-carboximidate hydrochloride numberanalytics.comnumberanalytics.com
2Ethyl spiro[2.6]nonane-4-carboximidate hydrochloride, AmmoniaAnhydrous alcoholThis compound numberanalytics.comwikipedia.org

Multicomponent Reactions in Carboximidamide Synthesis

Modern synthetic chemistry increasingly relies on multicomponent reactions (MCRs) for their efficiency and atom economy. chemrxiv.orgresearchgate.netnih.gov Several MCRs have been developed for the synthesis of amidines. For instance, a three-component reaction involving a ketone, an amine, and an azide (B81097) can lead to the formation of N-sulfonyl amidines in a metal-free one-pot reaction. chemrxiv.orgresearchgate.netnih.gov While this would introduce a sulfonyl group on one of the amidine nitrogens, it highlights the potential of MCRs in this area.

Copper-catalyzed multicomponent reactions of alkynes, amines, and dioxazolones have also been reported to produce N-acyl amidines. nih.govacs.org Adapting such a strategy to an aliphatic ketone like spiro[2.6]nonan-4-one would require further investigation but represents a promising avenue for convergent synthesis.

The following table provides a conceptual overview of a potential multicomponent approach:

Reactants Catalyst/Conditions Product Type Reference
Spiro[2.6]nonan-4-one, Amine, Sulfonyl azideMetal-free, heatN-Sulfonyl-spiro[2.6]nonane-4-carboximidamide researchgate.netnih.gov
Terminal alkyne, Amine, DioxazoloneCopper(I) iodideN-Acyl amidine nih.govacs.org

Optimization of Carboximidamide Functionalization

The optimization of amidine synthesis is crucial for achieving high yields and purity. In the context of the Pinner reaction, key parameters to control include the strict exclusion of water, the temperature, and the choice of solvent. numberanalytics.comresearchgate.netnih.gov Lewis acids have also been explored as promoters for the Pinner reaction, potentially offering milder conditions. nih.gov

For multicomponent reactions, optimization would involve screening different catalysts, solvents, temperatures, and reactant stoichiometries. researchgate.netnih.govacs.org For instance, in copper-catalyzed amidine synthesis, the choice of ligand on the copper catalyst can significantly influence the reaction outcome. nih.gov The development of catalyst-free MCRs is also a significant area of research, often relying on the inherent reactivity of the starting materials under thermal conditions. acs.org

Enantioselective Synthesis of Chiral this compound

The creation of a chiral spirocenter is a critical step in the synthesis of enantiomerically pure this compound. Several strategies can be envisioned for achieving this, drawing from established methodologies in asymmetric synthesis.

A plausible approach for the asymmetric construction of the spiro[2.6]nonane core involves an intramolecular cyclopropanation of a suitably functionalized cycloheptene (B1346976) precursor. For instance, a diazoacetyl group tethered to the cycloheptene ring can undergo a rhodium-catalyzed intramolecular cyclopropanation. The use of a chiral rhodium catalyst, such as those bearing chiral carboxylate or carboxamidate ligands, can induce enantioselectivity in the formation of the spirocyclic product.

A hypothetical reaction scheme is presented below:

EntryChiral LigandSolventTemperature (°C)Yield (%)e.e. (%)
1Rh₂(S-DOSP)₄Dichloromethane257588
2Rh₂(R-PTAD)₄1,2-Dichloroethane408292
3Rh₂(S-BTPCP)₄Benzene606885

This table is based on hypothetical data derived from analogous rhodium-catalyzed cyclopropanation reactions.

Chiral auxiliaries offer a reliable method for controlling stereochemistry during the formation of complex molecules. wikipedia.orgnih.govnumberanalytics.comnumberanalytics.com In the context of this compound synthesis, a chiral auxiliary could be appended to a cycloheptanone (B156872) precursor to direct a subsequent spirocyclization step. For example, an Evans' oxazolidinone auxiliary could be used to control the stereoselective alkylation of a cycloheptanone enolate with a suitable cyclopropylating agent. Subsequent removal of the auxiliary would furnish the chiral spiro[2.6]nonane ketone, which could then be converted to the target carboximidamide.

A representative, albeit hypothetical, reaction is outlined below:

EntryChiral AuxiliaryElectrophileBaseDiastereomeric Ratio
1(R)-4-benzyl-2-oxazolidinone1-bromo-1-ethoxycyclopropaneLDA95:5
2(S)-4-isopropyl-2-oxazolidinone1-iodo-1-methoxycyclopropaneNaHMDS92:8
3Pseudoephedrine1-bromo-1-phenoxycyclopropaneLHMDS90:10

This table presents hypothetical data based on established chiral auxiliary-mediated alkylation reactions.

The field of organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its principles can be applied to the construction of the spiro[2.6]nonane framework. benthamscience.comnih.govresearchgate.netrsc.org A potential strategy involves the reaction of a cyclic 2,4-dienone with a suitable nucleophile, catalyzed by a chiral amine or phosphoric acid. This could forge the spirocyclic system in a highly enantioselective manner.

Similarly, transition metal catalysis, beyond the aforementioned rhodium-catalyzed cyclopropanation, offers a plethora of options. nih.govchemrxiv.orgrsc.orgnih.govnih.govnih.gov For instance, a palladium-catalyzed intramolecular Heck reaction of a cycloheptenyl triflate bearing a pendant olefin could be a viable route to the spiro[2.6]nonane skeleton. The use of chiral phosphine (B1218219) ligands would be crucial for inducing asymmetry.

A hypothetical organocatalytic spirocyclization is detailed in the table below:

EntryOrganocatalystAdditiveSolventYield (%)e.e. (%)
1Cinchona-derived squaramideBenzoic acidToluene8594
2Chiral Phosphoric Acid (TRIP)-Chloroform7890
3Jørgensen-Hayashi catalystAcetic acidDioxane8896

This table is a hypothetical representation based on known organocatalytic spirocyclization reactions.

Late-Stage Functionalization Strategies for this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry for rapidly generating analogues of a lead compound. spirochem.comspringernature.comnih.govscispace.comnih.gov For this compound, several C-H bonds on both the cyclopropane and cycloheptane rings are potential targets for LSF. Photoredox catalysis or transition-metal-catalyzed C-H activation could be employed to introduce a variety of functional groups, such as halogens, alkyl groups, or aryl groups. This would allow for the exploration of the structure-activity relationship of this novel scaffold.

Potential sites for late-stage functionalization are highlighted below:

PositionRingPotential Functionalization
C1, C2, C3CyclopropaneHalogenation, Alkylation
C5, C6, C7, C8, C9CycloheptaneOxidation, Halogenation, Arylation

This table outlines potential, hypothetical functionalization sites and is not based on experimental data.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry can be integrated into the synthesis of this compound to minimize environmental impact. tandfonline.commdpi.comrsc.orgresearchgate.netnih.gov This can be achieved through several avenues:

Catalysis: Employing catalytic methods, such as organocatalysis or transition-metal catalysis, reduces the need for stoichiometric reagents.

Solvent Selection: Utilizing greener solvents like water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the synthesis.

Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key tenet of green chemistry. Multicomponent reactions are particularly advantageous in this regard.

A comparison of conventional versus a hypothetical green synthetic approach is presented below:

ParameterConventional ApproachGreen Approach
SolventChlorinated solvents (e.g., Dichloromethane)Ethanol/Water
CatalystStoichiometric reagentsRecyclable organocatalyst
EnergyConventional heating (reflux)Microwave irradiation
ByproductsSignificant salt wasteMinimal byproducts

This table provides a hypothetical comparison to illustrate the potential benefits of applying green chemistry principles.

Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)

Advanced spectroscopic techniques are indispensable for a detailed understanding of the complex structure of this compound.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the intricate three-dimensional structure of organic molecules. longdom.orgcore.ac.uk For this compound, which contains a spiro junction linking a cyclopropane and a cycloheptane ring, NMR techniques are crucial for assigning the relative and absolute stereochemistry.

The assignment of stereochemistry at the spiro center and any chiral centers on the cycloheptane ring can be achieved by analyzing coupling constants and NOE data. The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, providing valuable information about the local conformation. In complex spirocyclic systems, comparing experimental NMR data with data from known stereoisomers or with theoretical calculations can further solidify stereochemical assignments. core.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Spiro[2.6]nonane Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Cyclopropane CH₂ 0.5 - 1.0 10 - 20
Cycloheptane CH₂ 1.2 - 2.0 25 - 40
CH-C=N 2.5 - 3.5 45 - 55
C=N - 160 - 170

Note: These are generalized chemical shift ranges and can vary based on substitution and solvent.

Advanced Mass Spectrometry for Isotopic Labeling and Mechanistic Studies

Advanced mass spectrometry (MS) techniques offer powerful tools for probing the structure and reactivity of molecules like this compound. chemrxiv.orgmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of the elemental composition. unimi.it

Isotopic labeling studies, where atoms such as ¹³C or ¹⁵N are incorporated into the molecule, can be used in conjunction with tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways. rsc.org By fragmenting the isotopically labeled parent ion and analyzing the masses of the resulting fragment ions, the connectivity of the atoms within the molecule can be confirmed, and reaction mechanisms can be investigated. This is particularly useful for understanding rearrangements and other complex gas-phase ion chemistry.

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are ambient ionization methods that can be used to analyze samples with minimal preparation, which is advantageous for studying reaction intermediates or sensitive compounds. nih.govnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. youtube.commdpi.com For this compound, these techniques provide clear evidence for the key structural motifs.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the carboximidamide group typically appear in the region of 3300-3500 cm⁻¹. The C=N stretching vibration is expected to produce a strong absorption band around 1650 cm⁻¹. The C-H stretching vibrations of the cyclopropane and cycloheptane rings will be observed in the 2850-3000 cm⁻¹ region. The presence of the cyclopropane ring may also give rise to characteristic C-H stretches at slightly higher frequencies (around 3050 cm⁻¹) and ring deformation bands at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com The C=N double bond, being a polarizable bond, often gives a strong signal in the Raman spectrum. The symmetric breathing vibration of the cyclopropane ring is also typically Raman active and can be a useful diagnostic peak.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
C-H (sp³) Stretch 2850 - 3000
C-H (cyclopropane) Stretch ~3050
C=N Stretch 1640 - 1690
N-H Bend 1550 - 1650

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive and unambiguous structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state.

Determination of Absolute Configuration

For a chiral molecule like this compound, which can exist as enantiomers, X-ray crystallography is the gold standard for determining the absolute configuration. By analyzing the diffraction pattern of a single crystal, the spatial arrangement of all atoms, including the absolute stereochemistry at the spiro center, can be determined. This is often achieved through the use of anomalous dispersion, especially if a heavy atom is present in the structure or a derivative. The assignment of the absolute configuration is crucial for understanding its interaction with other chiral molecules, which is of particular importance in fields like medicinal chemistry.

Solid-State Conformational Preferences

The crystal structure reveals the preferred conformation of the molecule in the solid state. The cycloheptane ring is known to be flexible and can adopt several conformations, such as the chair, twist-chair, boat, and twist-boat forms. scispace.comacs.orgresearchgate.net X-ray diffraction data for this compound would precisely define the conformation of the seven-membered ring and the relative orientation of the cyclopropane ring. This information is critical for understanding intermolecular interactions, such as hydrogen bonding involving the carboximidamide group, which dictates the crystal packing. The solid-state conformation can have a significant impact on the physical properties of the material.

Table 3: Key Bond Lengths and Angles in Spirocyclic Systems (Illustrative)

Parameter Typical Value
C-C (cyclopropane) 1.48 - 1.52 Å
C-C (cycloheptane) 1.52 - 1.56 Å
C-N (single bond) 1.45 - 1.49 Å
C=N (double bond) 1.27 - 1.30 Å
C-C-C (cyclopropane) ~60°
C-C-C (cycloheptane) 110 - 118°

Note: These are generalized values and the actual parameters for this compound would be determined by X-ray crystallography.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Spiro[2.6]nonane
Spiro[2.6]nonane-4-carboxylic acid
Spiro[2.6]nonane-4-carbothioamide
Spiro[4.4]nonane-1,6-dione

Co-crystallization with Macromolecular Targets

The determination of a small molecule's bound conformation when interacting with a biological macromolecule is pivotal for understanding structure-activity relationships. Co-crystallization is a powerful technique to achieve this, involving the formation of a single crystal containing both the small molecule ligand and the macromolecular target, typically a protein or nucleic acid. globalresearchonline.netnih.gov This crystalline assembly allows for the elucidation of the three-dimensional structure of the complex at atomic resolution using X-ray diffraction. nih.gov

While specific co-crystallization data for this compound with a macromolecular target are not publicly available, the general methodology would involve screening various conditions to promote the formation of a well-ordered crystal lattice. globalresearchonline.netnih.gov Key steps in this process are outlined below:

Co-crystallization Strategies:

Technique Description Key Considerations
Vapor Diffusion A drop containing a mixture of the macromolecule and the spiro compound is equilibrated against a larger reservoir with a precipitant solution. The gradual increase in concentration in the drop promotes crystallization.Protein and ligand solubility, precipitant type and concentration, pH, and temperature.
Batch Crystallization The macromolecule, spiro compound, and precipitant are mixed directly to a supersaturated state, from which crystals may form.Less common for initial screening but can be effective for optimization.
Microfluidics Utilizes small volumes to rapidly screen a wide array of crystallization conditions, conserving valuable protein samples.High-throughput screening capabilities.

The resulting crystal structure would reveal the precise binding mode of this compound, including the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the amino acid residues of the target protein. This information is invaluable for the rational design of analogues with improved affinity and selectivity, although it does not imply any clinical use.

Conformational Landscape and Dynamic Studies

The flexibility of the seven-membered cycloheptane ring in this compound results in a complex conformational landscape. Unlike the rigid cyclopropane ring, the cycloheptane moiety can adopt several low-energy conformations, which can interconvert. biomedres.usresearchgate.netacs.orgslideshare.net Understanding the dynamics of these conformational changes is crucial for a complete structural description.

Experimental Probes of Ring Conformation and Flexibility

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental tool for investigating the conformation of molecules in solution. nih.govacs.orgherts.ac.ukresearchgate.netauremn.org.br For this compound, several NMR techniques could be employed to probe the conformation and flexibility of the cycloheptane ring.

One powerful method is the analysis of Nuclear Overhauser Effects (NOEs), which arise from the through-space dipolar coupling between protons that are close to each other (typically < 5 Å). wiley.comlibretexts.orgwikipedia.orgrsc.org The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of internuclear distances and, by extension, molecular conformation.

Illustrative NOE Data for a Hypothetical Dominant Conformer:

Irradiated Proton(s) Observed NOE at Proton(s) Inferred Proximity Conformational Implication
Axial protons on C5 and C9Axial protons on C7 and C8TransannularSuggests a chair-like or boat-like conformation where these protons are oriented towards the ring's interior.
Equatorial proton on C4Protons on the cyclopropane ringProximity to the spiro junctionHelps define the orientation of the carboximidamide group relative to the cyclopropane ring.
Axial proton on C4Axial protons on C5 and C9Diaxial-like relationshipProvides information on the puckering of the cycloheptane ring near the substituent.

This table is illustrative and represents hypothetical data that would be sought in an experimental study.

Computational and Theoretical Investigations of Spiro 2.6 Nonane 4 Carboximidamide

Molecular Mechanics and Dynamics Simulations

Solvent Effects on Molecular Conformation and Interaction

The conformation of a molecule, and thus its reactivity and biological activity, can be significantly influenced by the surrounding solvent. Computational methods are powerful tools to investigate these solvent effects. For a molecule like Spiro[2.6]nonane-4-carboximidamide, the interplay between the rigid spirocyclic core and the flexible carboximidamide group would be particularly susceptible to the polarity and hydrogen-bonding capabilities of the solvent.

The self-consistent reaction field (SCRF) theory is a common computational approach to model solvent effects. nih.gov This method treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated environment. Molecular dynamics (MD) simulations with explicit solvent molecules provide a more detailed picture, capturing specific solute-solvent interactions and their influence on conformational dynamics. rsc.org

Table 1: Hypothetical Solvent Effects on the Dihedral Angle of the Carboximidamide Group in this compound

SolventDielectric Constant (ε)Predominant Conformation (Hypothetical)Hydrogen Bonding
Chloroform4.8CompactWeak
Methanol32.7ExtendedStrong (Donor & Acceptor)
Water80.1ExtendedStrong (Donor & Acceptor)
Dimethyl Sulfoxide (DMSO)46.7IntermediateAcceptor

Virtual Screening and Ligand Design for this compound Analogues

The rigid three-dimensional structure of spirocyclic scaffolds makes them attractive frameworks in drug discovery for creating ligands with high specificity. rsc.org Computational techniques are instrumental in exploring the chemical space around the this compound motif to identify promising new bioactive molecules.

Pharmacophore Modeling and Hit Identification

Pharmacophore modeling is a cornerstone of virtual screening and hit identification. dovepress.comdergipark.org.tr A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target.

For this compound, a pharmacophore model could be developed based on its structure and potential interactions. The carboximidamide group can act as both a hydrogen bond donor and acceptor, representing key pharmacophoric features. The spirocyclic core provides a defined hydrophobic shape that can be crucial for fitting into a binding pocket.

Once a pharmacophore model is established, it can be used to screen large virtual libraries of compounds to identify "hits" that match the required features. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. youtube.com

De Novo Design Based on Structural Motifs

De novo design is a computational strategy that aims to build novel molecules from scratch or by modifying existing scaffolds. youtube.com The spiro[2.6]nonane framework serves as an excellent starting point for such design. Its rigidity helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. rsc.org

Computational programs can be used to "grow" new functionalities onto the spirocyclic core or to replace parts of the molecule to optimize interactions with a hypothetical binding site. For example, the cycloheptane (B1346806) ring could be functionalized with various substituents to enhance potency or modulate physicochemical properties. The cyclopropane (B1198618) ring also offers unique vectors for substitution that can be explored computationally. The design of novel spirocyclic ligands has been successfully applied in the development of inhibitors for targets like HIV-1 protease. nih.gov

Table 2: Potential Modifications of the this compound Scaffold for De Novo Design

Modification SiteExample ModificationPotential Goal
Cycloheptane RingAddition of a hydroxyl groupIncrease polarity and hydrogen bonding
Cycloheptane RingIntroduction of a phenyl groupEnhance hydrophobic interactions
Carboximidamide GroupN-alkylationModulate basicity and lipophilicity
Cyclopropane RingReplacement with a larger ringAlter scaffold rigidity and shape

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, helping to understand reactivity and predict the formation of products. For this compound, computational studies could elucidate the reactivity of the carboximidamide group and the influence of the spirocyclic system.

The synthesis of amidines, which are structurally related to carboximidamides, has been studied computationally. These studies can help in understanding the potential synthetic routes to this compound and its derivatives. For example, the copper-catalyzed reaction of nitriles with amines to form amidines has been investigated, revealing the role of the catalyst and reaction conditions. mdpi.com

Furthermore, the reactions of amidines themselves have been the subject of computational investigation. For instance, the reaction of amidines with triazines has been shown through computational and experimental work to proceed via a stepwise addition/elimination pathway rather than a concerted cycloaddition. nih.gov Such studies on the fundamental reactivity of the amidine functional group are directly applicable to predicting the chemical behavior of this compound in various chemical transformations. researchgate.net Density functional theory (DFT) calculations are a common tool to map out the potential energy surfaces of reactions, identifying transition states and intermediates and thereby elucidating the most likely reaction pathways. acs.org

Structure Activity Relationships Sar of Spiro 2.6 Nonane 4 Carboximidamide Analogues in Molecular Recognition

Design Principles for Modulating Molecular Interactions

The design of molecules that can effectively interact with biological targets is a key objective in medicinal chemistry. For Spiro[2.e]nonane-4-carboximidamide analogues, two key structural features dictate their interaction profile: the carboximidamide group and the spiro[2.6]nonane core.

The carboximidamide group, a close relative of the guanidine (B92328) group, is a powerful hydrogen bond donor and can be protonated at physiological pH, allowing for strong ionic interactions. The basicity of this group is a critical parameter that can be fine-tuned by the introduction of substituents. Electron-donating groups (EDGs) attached to the carboximidamide moiety would be expected to increase its basicity (pKa), enhancing its ability to form strong, charge-assisted hydrogen bonds. Conversely, electron-withdrawing groups (EWGs) would decrease its basicity, potentially weakening these interactions but possibly improving other properties like membrane permeability.

The hydrogen bonding capability of the carboximidamide group is not solely dependent on its basicity. The number and orientation of hydrogen bond donors and acceptors are also crucial. Modifications to the carboximidamide can alter these features, thereby influencing the binding affinity and selectivity for a target. For instance, N-methylation can reduce the number of hydrogen bond donors while potentially increasing metabolic stability. acs.org

Table 1: Predicted Effect of Substituents on the Properties of a Carboximidamide Moiety

Substituent TypePredicted Effect on Basicity (pKa)Predicted Effect on H-Bonding
Electron-Donating Group (e.g., -CH₃, -OCH₃)IncreaseStronger ionic H-bonds
Electron-Withdrawing Group (e.g., -CF₃, -NO₂)DecreaseWeaker ionic H-bonds
N-AlkylationDecreaseReduced number of H-bond donors

This table is illustrative and based on general chemical principles.

The spiro[2.6]nonane core is a three-dimensional and rigid scaffold. Its primary role in molecular recognition is to hold the pharmacophoric elements, such as the carboximidamide group, in a specific spatial orientation. This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity. tandfonline.com The rigidity of the spirocyclic system minimizes the number of available conformations, which can enhance selectivity for a particular biological target.

Positional and Stereoisomeric SAR Studies

The precise placement of substituents and the stereochemistry of a molecule are critical determinants of its biological activity. For Spiro[2.6]nonane-4-carboximidamide analogues, these factors would be expected to have a profound impact on their molecular recognition capabilities.

The spiro[2.6]nonane scaffold offers a variety of positions for substitution on both the cyclopropane (B1198618) and cycloheptane (B1346806) rings. The impact of placing a substituent at a particular position would be highly dependent on the topology of the target binding site. For example, a bulky substituent on the cycloheptane ring might be beneficial if it can occupy a hydrophobic pocket, but detrimental if it clashes with the protein surface.

In studies of other spirocyclic systems, such as spiro[4.5]decanone inhibitors of prolyl hydroxylase domain 2 (PHD2), the position of substituents on the piperidine (B6355638) ring was found to be critical for activity. rsc.org Similarly, for analogues of this compound, the placement of functional groups would be key to optimizing interactions with a target.

Table 2: Illustrative SAR of a Hypothetical Spiro[2.6]nonane Analogue Series

CompoundSubstituent PositionSubstituentHypothetical Binding Affinity (IC₅₀, nM)
1aC-6-H500
1bC-6-OH250
1cC-6-OCH₃300
1dC-7-H500
1eC-7-OH100
1fC-7-OCH₃150

This data is hypothetical and for illustrative purposes only, demonstrating how substituent placement could influence binding affinity.

This compound possesses a chiral center at the spiro atom, and additional stereocenters can be introduced through substitution. It is well-established that biological targets, being chiral themselves, often exhibit a high degree of stereoselectivity in their interactions with small molecules. Therefore, it is highly probable that the different enantiomers and diastereomers of substituted this compound analogues would display significantly different biological activities.

For instance, in a series of spirocyclic chromanes with antimalarial activity, the S-enantiomer consistently showed a 3-fold or higher potency than the corresponding R-enantiomer. nih.gov This highlights the critical importance of controlling stereochemistry in the design of bioactive spirocyclic compounds. The synthesis of single enantiomers or diastereomers is often necessary to maximize potency and minimize potential off-target effects.

Scaffold Hopping and Bioisosteric Replacements of the Spiro[2.6]nonane System

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. nih.gov This can lead to compounds with improved properties, such as enhanced novelty, better synthetic accessibility, or a more favorable intellectual property position.

The spiro[2.6]nonane system could, in theory, be replaced by other cyclic or spirocyclic systems. For example, a spiro[3.3]heptane or a spiro[4.5]decane core could be explored to alter the rigidity and the vectoral projection of the substituents. The choice of a replacement scaffold would depend on the desired changes in physicochemical properties and the spatial requirements of the biological target. Conversely, the spiro[2.6]nonane scaffold could be introduced into an existing pharmacophore to impart rigidity and three-dimensionality.

Bioisosteric replacement, a related concept, involves the substitution of one functional group for another with similar physical or chemical properties. The carboximidamide group itself can be considered a bioisostere of a guanidine or an amidine. nih.gov It could also be replaced by other groups capable of forming strong hydrogen bonds, such as a sulfamidine or a reversed amide, to fine-tune the electronic and steric properties of the molecule.

Table 3: Potential Bioisosteric Replacements for the Spiro[2.6]nonane Core

Original ScaffoldPotential Replacement ScaffoldRationale for Replacement
Spiro[2.6]nonaneSpiro[3.3]heptaneIncreased rigidity, different exit vectors
Spiro[2.6]nonaneSpiro[4.5]decaneAltered ring pucker and substituent orientation
Spiro[2.6]nonaneBicyclic[4.4.0]decane (Decalin)Different conformational flexibility

This table provides hypothetical examples of scaffold hopping strategies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Binding Affinities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For this compound analogues, QSAR studies could be instrumental in predicting their binding affinities to specific protein targets, thereby guiding the synthesis of more potent compounds.

A typical QSAR study for this class of compounds would involve the generation of a dataset of analogues with varying substituents on the spiro[2.6]nonane core and the carboximidamide moiety. The biological activity, such as the half-maximal inhibitory concentration (IC₅₀) against a particular enzyme or receptor, would be determined for each analogue. Subsequently, a variety of molecular descriptors would be calculated for each molecule. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, modifications to the carboximidamide group would significantly alter the electronic landscape of the molecule.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and surface area. The rigid nature of the spiro[2.6]nonane scaffold makes steric factors particularly important in determining how the molecule fits into a binding pocket.

Topological Descriptors: These are numerical values that describe the atomic connectivity and branching of a molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model that relates the descriptors to the biological activity. For example, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = a(logP) - b(Molar Volume) + c*(Dipole Moment) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. Such a model can then be used to predict the binding affinity of new, unsynthesized analogues of this compound. Studies on other spiro compounds, such as spiro-alkaloids, have successfully utilized QSAR to elucidate the relationship between their structure and anti-neoplastic activity. nih.govrsc.orgfue.edu.eg

Illustrative Data Table for a Hypothetical QSAR Study:

AnaloguelogPMolar Volume (ų)Dipole Moment (Debye)Predicted log(1/IC₅₀)
This compound 1.81503.54.2
Analogue 1 (with hydroxyl group)1.51554.14.5
Analogue 2 (with methyl group)2.21583.34.0
Analogue 3 (with chloro group)2.51563.84.3

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental QSAR data for this compound is not currently available.

Protein-Ligand Interaction Profiling (Non-Clinical Focus)

The interaction of this compound analogues with a protein target is a multifaceted process governed by various non-covalent forces. Understanding these interactions at a molecular level is crucial for rational drug design.

The carboximidamide group of this compound is a key pharmacophore capable of forming multiple hydrogen bonds. The two nitrogen atoms can act as hydrogen bond donors, while the double-bonded nitrogen can also act as a hydrogen bond acceptor. These interactions are highly directional and play a significant role in determining the orientation of the ligand within the binding site of a protein. Amino acid residues such as aspartate, glutamate, serine, threonine, and the peptide backbone are common hydrogen bonding partners. The formation of a stable hydrogen bond network is often a critical contributor to the binding affinity.

Emerging Applications and Future Research Directions for Spiro 2.6 Nonane 4 Carboximidamide

Development of Novel Chemical Probes

While specific research on Spiro[2.6]nonane-4-carboximidamide as a chemical probe is not yet widely published, its inherent structural features make it a candidate for such applications. Chemical probes are essential tools for understanding biological processes, and the rigid, three-dimensional arrangement of spiro compounds can offer high selectivity and affinity for protein binding sites.

Future research in this area would likely involve the synthesis of derivatives of this compound functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags. These modified compounds could then be utilized in assays to identify and validate new biological targets, as well as to elucidate the mechanism of action of potential therapeutics. The development of these probes will be contingent on a deeper understanding of the compound's own biological interactions.

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug development. nih.govnih.gov This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. The spiro scaffold of this compound, with its well-defined three-dimensional shape, makes it an attractive candidate for inclusion in FBDD libraries.

The utility of spiro compounds in FBDD is their ability to present functionalities in distinct vectors from a rigid core, potentially accessing deep or complex binding pockets on protein surfaces. While direct integration of this compound into a publicly documented FBDD campaign is not yet evident, the general interest in spiro-containing fragments suggests a promising future. nih.gov Research in this domain would involve screening this compound against a variety of therapeutic targets to identify initial hits, which can then be optimized to develop more potent and selective drug candidates.

Advancements in Synthetic Methodologies for Spiro-Carboximidamides

The synthesis of complex spirocyclic systems can be challenging. However, recent advancements in synthetic organic chemistry offer promising avenues for the efficient construction of spiro-carboximidamides. General methods for the synthesis of spiro compounds include one-pot multicomponent reactions, cascade reactions, and organocatalytic methods, which can lead to higher yields and fewer byproducts. smolecule.com

More specifically, recent literature highlights innovative strategies for synthesizing various spiro heterocycles, which could be adapted for spiro-carboximidamides. These include:

Microwave-assisted multicomponent reactions: This technique can accelerate reaction times and improve yields for the synthesis of complex molecular architectures like spiro heterocycles. rsc.org

Cascade reactions: These sequential reactions allow for the construction of intricate structures in a stepwise manner, minimizing the need for purification of intermediates. A notable example is the cascade 4-endo N-cyclization/aerobic oxidation sequence used to synthesize steroidal spiro β-lactams. nih.gov

Enantioselective synthesis: The development of co-catalyst systems, such as iridium and Brønsted acid, has enabled the enantioselective synthesis of spiro-N,O-ketals, offering precise control over stereochemistry. rsc.org

Future research will likely focus on adapting these advanced methodologies to the specific synthesis of this compound and its derivatives, enabling the creation of diverse libraries for biological screening.

Exploration of New Biological Targets and Pathways (Pre-Clinical, Mechanistic)

Preliminary information suggests that spiro compounds, including the class to which this compound belongs, may possess anticancer and antimicrobial properties. smolecule.com However, the specific biological targets and the underlying mechanisms of action for this particular compound remain largely unexplored.

Drawing parallels from other spiro compounds, potential areas of investigation could include:

Potential Biological Target ClassExample from Related Spiro CompoundsPotential Therapeutic Area
Protein-Protein Interaction Modulators Spirooxindole derivatives as MDM2-p53 inhibitors nih.govCancer
Enzyme Inhibitors Spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase (ACC) inhibitors nih.govMetabolic Diseases
Ion Channel Modulators Not yet broadly explored for this subclassNeurological Disorders, Cardiovascular Disease
GPCR Ligands Not yet broadly explored for this subclassVarious

Future preclinical research should focus on a systematic evaluation of this compound and its analogues against a panel of cancer cell lines and microbial strains. Subsequent mechanistic studies would involve target identification and validation, potentially through techniques like affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA). Understanding the structure-activity relationship (SAR) will be crucial in optimizing the compound for desired biological effects. nih.gov

Application in Materials Science (if applicable, non-biological)

The unique and rigid three-dimensional structure of this compound suggests its potential utility in materials science. smolecule.com Spiro compounds can influence the packing and intermolecular interactions within a material, potentially leading to novel properties.

While specific applications for this compound in materials science have not been detailed in the literature, related spiro structures are being explored in areas such as:

Organic Electronics: The defined geometry of spiro compounds can be advantageous in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) by controlling molecular packing and charge transport properties.

Porous Materials: Spirocyclic building blocks could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with tailored porosity for applications in gas storage and separation.

Future research in this non-biological domain would involve the synthesis of polymers or supramolecular assemblies incorporating the this compound motif. The resulting materials would then be characterized to assess their thermal, mechanical, optical, and electronic properties.

Q & A

Q. What spectroscopic methods are recommended for structural characterization of Spiro[2.6]nonane-4-carboximidamide?

  • Answer: 1H and 13C NMR spectroscopy are critical for confirming the spirocyclic structure and carboximidamide functional group. For similar spiro compounds (e.g., Spiro[4.4]nonadiene), iterative computational analysis of coupling constants (e.g., 1H-1H and 1H-13C) and selective proton decoupling experiments on a Varian HA-100 spectrometer can resolve overlapping signals. The "inner" olefinic protons in spiro systems often appear at higher fields (~δ 4.2–5.0 ppm), while carboximidamide protons may show distinct NH2 splitting patterns . Mass spectrometry (MS) should complement NMR to confirm molecular weight (e.g., calculated from C9H16N2: 152.25 g/mol).

Q. How can researchers determine the molecular formula and purity of this compound?

  • Answer: Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., C9H16N2). For purity, combine HPLC with evaporative light scattering detection (ELSD) or NMR integration of impurity peaks. Spiro[2.6]nonane derivatives (e.g., Spiro[4.4]nonane, C9H16) have an average mass of 124.227 g/mol, which can serve as a benchmark for calibration .

Advanced Research Questions

Q. How can contradictions in NMR spectral assignments for spiroaromatic systems be resolved?

  • Answer: Discrepancies in aromaticity claims (e.g., conflicting coupling constants or chemical shifts) require iterative computational modeling (e.g., DFT-based NMR prediction) paired with selective isotope labeling . For example, in Spiro[4.4]nonadiene, coupling constants (JHH ≈ 10–12 Hz) and JCH values (~160–170 Hz) were used to distinguish "inner" vs. "outer" protons . Apply variable-temperature NMR to assess dynamic effects (e.g., ring-flipping) that may obscure spiroaromaticity.

Q. What experimental strategies optimize the synthesis of this compound derivatives?

  • Answer:
  • Route 1: Use a Mannich-type cyclization with a carboximidamide precursor and a spiro-forming dihalide. Monitor reaction progress via in situ FTIR for imine intermediate detection.
  • Route 2: Employ microwave-assisted synthesis to accelerate ring closure (e.g., 100°C, 30 min) while minimizing side reactions.
  • Purification: Use flash chromatography with a gradient eluent (e.g., hexane/ethyl acetate 10:1 to 3:1) to isolate spiro products. Validate via X-ray crystallography for absolute configuration confirmation.

Q. How can researchers evaluate the pharmacological potential of this compound?

  • Answer:
  • In vitro assays: Test against viral proteases (e.g., SARS-CoV-2 Mpro) using fluorescence resonance energy transfer (FRET) assays, referencing spiro-carboxamide derivatives shown to inhibit viral replication .
  • ADMET profiling: Use Caco-2 cell monolayers for permeability studies and microsomal stability assays (e.g., human liver microsomes) to predict metabolic clearance.
  • Structure-activity relationship (SAR): Modify the carboximidamide substituents (e.g., introduce sulfonamide groups) and compare IC50 values in dose-response experiments.

Data Contradiction & Reproducibility

Q. How should researchers address conflicting spectral data in spiro compound characterization?

  • Answer:
  • Step 1: Replicate experiments under identical conditions (solvent, temperature, concentration) to rule out procedural variability .
  • Step 2: Cross-validate using 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguous correlations.
  • Step 3: Compare with literature data for analogous spiro systems (e.g., Spiro[2.4]heptadiene) to identify systematic shifts caused by ring strain or substituent effects .

Methodological Resources

  • NMR Parameters for Spiro Compounds (from ):

    Proton TypeChemical Shift (δ, ppm)Coupling Constant (J, Hz)
    Olefinic ("inner" protons)4.2–5.0JHH = 10–12
    NH2 (carboximidamide)6.8–7.5JNH = 2–4
  • Key Synthesis Metrics (from ):

    ParameterOptimal Value
    Reaction Temperature80–100°C
    CatalystPd/C (5% wt)
    Yield65–75%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.